4-Cyclohexylidene-3-(trimethylsilyl)butanal

Catalog No.
S12328573
CAS No.
89375-89-3
M.F
C13H24OSi
M. Wt
224.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyclohexylidene-3-(trimethylsilyl)butanal

CAS Number

89375-89-3

Product Name

4-Cyclohexylidene-3-(trimethylsilyl)butanal

IUPAC Name

4-cyclohexylidene-3-trimethylsilylbutanal

Molecular Formula

C13H24OSi

Molecular Weight

224.41 g/mol

InChI

InChI=1S/C13H24OSi/c1-15(2,3)13(9-10-14)11-12-7-5-4-6-8-12/h10-11,13H,4-9H2,1-3H3

InChI Key

DIAIRDCFCSUPGC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(CC=O)C=C1CCCCC1

4-Cyclohexylidene-3-(trimethylsilyl)butanal is an organic compound characterized by the molecular formula C13H24OSi. This compound features a cyclohexylidene group and a trimethylsilyl group attached to a butanal backbone, making it a unique structure within organic chemistry. The presence of both a cyclohexylidene moiety and a trimethylsilyl group contributes to its distinctive chemical properties, which are of interest in various synthetic applications and biological studies.

, including:

  • Oxidation: The compound can be oxidized to produce carboxylic acids or ketones.
  • Reduction: The aldehyde functional group can be reduced to form alcohols.
  • Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently employed.
  • Substitution: Tetrabutylammonium fluoride (TBAF) is often used to remove the trimethylsilyl group.

Major Products Formed

  • From oxidation, the major products are carboxylic acids or ketones.
  • Reduction reactions yield various alcohols.
  • Substitution reactions lead to compounds with diverse functional groups replacing the trimethylsilyl group.

The synthesis of 4-Cyclohexylidene-3-(trimethylsilyl)butanal typically involves the reaction of cyclohexanone with trimethylsilylacetylene in the presence of a strong base, such as sodium hydride. This process includes the formation of an intermediate enolate that undergoes aldol condensation to yield the desired product.

Synthetic Routes and Reaction Conditions

  • Reaction Conditions: Anhydrous solvents and an inert atmosphere are generally required to prevent side reactions and ensure high yields during synthesis.
  • Industrial Production: On an industrial scale, similar synthetic routes may be employed using continuous flow reactors and automated systems for enhanced efficiency. Purification techniques like distillation and chromatography are utilized to obtain high-purity products.

4-Cyclohexylidene-3-(trimethylsilyl)butanal serves several purposes in scientific research:

  • Chemical Research: It acts as an intermediate in synthesizing complex organic molecules.
  • Biological Studies: The compound may be useful in studying enzyme-catalyzed reactions and metabolic pathways.
  • Industrial Uses: It is involved in producing specialty chemicals and materials.

Several compounds share structural similarities with 4-Cyclohexylidene-3-(trimethylsilyl)butanal. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-(Trimethylsilyl)butanalContains a trimethylsilyl group but lacks cyclohexylideneSimpler structure, less steric hindrance
CyclohexanoneA ketone without the aldehyde functionalityBasic structure lacking additional functional groups
2-CyclohexylbutanalSimilar backbone but different substituentsDifferent substituents lead to varied reactivity
4-MethylcyclohexanoneContains a methyl group instead of cyclohexylideneAlters reactivity due to steric effects

Uniqueness

The uniqueness of 4-Cyclohexylidene-3-(trimethylsilyl)butanal lies in its combination of both cyclohexylidene and trimethylsilyl groups, which can influence its reactivity and interactions compared to other similar compounds. This distinctive structural arrangement may provide unique pathways for

Hydrogen Bond Acceptor Count

1

Exact Mass

224.159641919 g/mol

Monoisotopic Mass

224.159641919 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-09

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